molecular formula C13H20N2O3 B7057330 N-(1-hydroxy-3,3-dimethylbutan-2-yl)-2-methoxypyridine-3-carboxamide

N-(1-hydroxy-3,3-dimethylbutan-2-yl)-2-methoxypyridine-3-carboxamide

Cat. No.: B7057330
M. Wt: 252.31 g/mol
InChI Key: DCVAUXZUVNIDBX-UHFFFAOYSA-N
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Description

N-(1-hydroxy-3,3-dimethylbutan-2-yl)-2-methoxypyridine-3-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a methoxy group and a carboxamide group, which is further substituted with a hydroxy-3,3-dimethylbutan-2-yl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-3,3-dimethylbutan-2-yl)-2-methoxypyridine-3-carboxamide typically involves multiple steps. One common method starts with 2-picolinic acid, which undergoes a series of reactions to introduce the desired functional groups. The process involves the following steps :

    Activation of 2-picolinic acid: The carboxylic acid group of 2-picolinic acid is activated using iso-butylchloroformate in the presence of N-methylmorpholine.

    Formation of the amide bond: The activated intermediate reacts with (S)-tert-leucinol to form the desired amide bond.

The reaction conditions typically involve low temperatures (0°C) during the activation step and room temperature for subsequent steps. The reactions are carried out in dichloromethane as the solvent .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-3,3-dimethylbutan-2-yl)-2-methoxypyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like NaH (Sodium hydride) or KOH (Potassium hydroxide).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-hydroxy-3,3-dimethylbutan-2-yl)-2-methoxypyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-hydroxy-3,3-dimethylbutan-2-yl)-2-methoxypyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s functional groups allow it to interact with biological macromolecules, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-hydroxy-3,3-dimethylbutan-2-yl)-2-methoxypyridine-3-carboxamide is unique due to the presence of both a methoxy group and a hydroxy-3,3-dimethylbutan-2-yl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and medicinal chemistry.

Properties

IUPAC Name

N-(1-hydroxy-3,3-dimethylbutan-2-yl)-2-methoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)10(8-16)15-11(17)9-6-5-7-14-12(9)18-4/h5-7,10,16H,8H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVAUXZUVNIDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CO)NC(=O)C1=C(N=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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